1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane
CAS No.: 825607-71-4
Cat. No.: VC6419520
Molecular Formula: C19H31N3O4S2
Molecular Weight: 429.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825607-71-4 |
|---|---|
| Molecular Formula | C19H31N3O4S2 |
| Molecular Weight | 429.59 |
| IUPAC Name | 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
| Standard InChI | InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 |
| Standard InChI Key | JLXNSISUEZWRPM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Introduction
Chemical Identity and Structural Features
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane belongs to the class of sulfonamide-containing heterocyclic compounds. Its IUPAC name, 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane, reflects the presence of a mesitylene (2,4,6-trimethylphenyl) group attached to a piperazine ring, which is further connected to an azepane moiety via a sulfonyl bridge. Key structural attributes include:
Molecular and Stereochemical Properties
The compound’s planar aromatic mesityl group enhances lipophilicity, while the piperazine and azepane rings introduce conformational flexibility. The sulfonyl groups () contribute to hydrogen bonding and electrostatic interactions, potentially influencing receptor binding. Spectroscopic data, such as its NMR and IR profiles, confirm the presence of characteristic sulfonamide vibrations at 1326 cm and 1127 cm.
Table 1: Physicochemical Properties of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.59 g/mol |
| IUPAC Name | 1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
| SMILES Notation | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
| PubChem CID | 6489210 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane involves multi-step reactions, typically starting with the sulfonation of mesitylene to form mesitylsulfonyl chloride. Subsequent nucleophilic substitution with piperazine yields 4-(mesitylsulfonyl)piperazine, which is then reacted with azepane-1-sulfonyl chloride under basic conditions. Key challenges include optimizing reaction temperatures and stoichiometry to prevent sulfonyl group hydrolysis.
Analytical Characterization
Chromatographic purification (e.g., silica gel column chromatography) and spectroscopic techniques (NMR, IR, mass spectrometry) are critical for verifying purity. The -NMR spectrum exhibits distinct signals for the mesityl methyl groups (δ 2.36 ppm) and piperazine/azepane protons (δ 3.26–4.06 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 429.59.
Research Findings and Biological Activities
Cytotoxicity Profiles
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison with Analogous Sulfonamides
Future Directions and Challenges
Synthesis Optimization
Improving yield and scalability through microwave-assisted synthesis or greener solvents could enhance accessibility for pharmacological testing.
Target Identification
High-throughput screening and proteomic studies are needed to identify precise molecular targets. Focus areas include GPCRs, ion channels, and metabolic enzymes .
Toxicity and Pharmacokinetics
Evaluating absorption, distribution, metabolism, excretion (ADME) properties and conducting in vivo toxicity studies in model organisms will be critical for translational research.
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